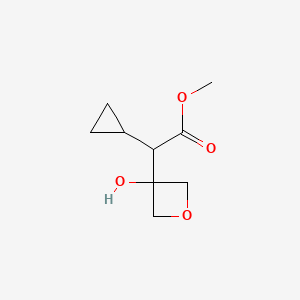

Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol It is characterized by the presence of a cyclopropyl group, a hydroxyoxetane ring, and an ester functional group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate typically involves the reaction of cyclopropylacetate with an appropriate oxetane derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction temperature is maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materialsThe final product is purified using techniques such as recrystallization or column chromatography to achieve high purity .

化学反应分析

Oxetane Ring Isomerization and Stability

The oxetane moiety in related 3-hydroxyoxetane derivatives is susceptible to isomerization under thermal or acidic conditions. For example:

-

Lithium 2-(oxetan-3-yl)acetate undergoes first-order isomerization kinetics (k=0.0064min−1) in isopropanol at 85°C, forming a lactone via intermediate Int-1 (dual activation by protonated oxetane and deprotonated carboxylate groups) .

-

Ethyl esters lacking carboxylate groups (e.g., 1 ) remain stable under identical conditions, highlighting the critical role of carboxylate nucleophilicity in oxetane activation .

Table 1: Isomerization Kinetics of Oxetane Derivatives

| Compound | Conditions | Rate Constant (k) | Product | Reference |

|---|---|---|---|---|

| Acid 1a | Isopropanol, 85°C, 180 min | 0.0064 min−1 | Lactone 1b | |

| Ethyl ester 1 | Isopropanol, 85°C | No reaction | N/A |

Cyclopropane Functionalization

Cyclopropane groups adjacent to esters are reactive in cross-coupling and ring-opening reactions:

-

Cyclopropanecarbonyl chloride reacts with amines (e.g., 1-(2,4-dimethoxyphenyl)methanamine) in dichloromethane (DCM) to form amides, with yields dependent on stoichiometry and temperature .

-

2-Cyclopropyl-5-methoxy-1,3-dimethylbenzene derivatives undergo BF3-catalyzed cyclopropanation with alkenes at −23°C, achieving moderate yields (37–45%) .

Table 2: Representative Cyclopropane Reactions

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Allyl benzene | BF3- OEt2, −23°C | 2-(2-Benzylcyclopropyl)arene | 37% | |

| Trans-anethole | NaH, DCM, rt | 1-(2,2-Dimethylcyclopropyl)arene | 45% |

Ester Saponification and Stability

Methyl esters of oxetane-carboxylic acids are hydrolyzed under basic conditions:

-

General Procedure A : Saponification of methyl 2-(3-phenyloxetan-3-yl)acetate with NaOH in MeOH/H2O (1:1) yields 2-(3-phenyloxetan-3-yl)acetic acid (3a ) in 47% yield after recrystallization .

-

Stability tests confirm that oxetane rings remain intact during saponification unless subjected to prolonged heating (>12 hr) .

Table 3: Biochemical Activity of Cyclopropane-Oxetane Analogues

| Compound | Biochemical IC50 (nM) | Cellular Lactate IC50 (nM) | Cytotoxicity IC50 (nM) |

|---|---|---|---|

| 52 (NCATS-SM1441) | 40 | 760 (A673) / 367 (MiaPaCa-2) | 105 (A673) / 347 (MiaPaCa-2) |

| 43 | 34 | 438 (A673) / 307 (MiaPaCa-2) | 265 (A673) / 268 (MiaPaCa-2) |

Key Mechanistic Insights

-

Oxetane Activation : Protonation of the oxetane oxygen increases ring strain, facilitating nucleophilic attack by carboxylate groups .

-

Cyclopropane Reactivity : Electron-deficient cyclopropanes (e.g., acylated derivatives) undergo regioselective ring-opening in polar solvents .

Unresolved Challenges

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Research

Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate has been investigated for its anticancer properties. Its structural analogs have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds similar to this compound have exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines such as HCT-116 and MCF-7 .

2. Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties. Studies are ongoing to evaluate its efficacy against a range of bacterial and fungal pathogens, which could lead to the development of new antimicrobial agents.

3. Neuroprotective Effects

The compound is being explored for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. Preliminary studies suggest it may help reduce neuronal cell death induced by oxidative stress, indicating its potential role in therapies for conditions like Alzheimer's disease .

Biological Research Applications

1. Enzyme Modulation

this compound may act as a modulator of specific enzymes involved in metabolic pathways. This characteristic could make it a valuable tool in studying metabolic diseases and developing therapeutic strategies.

2. Drug Development

The compound serves as a scaffold for synthesizing novel pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets, facilitating the discovery of new drug candidates .

Industrial Applications

1. Specialty Chemicals Production

In the chemical industry, this compound can be utilized in the synthesis of specialty chemicals with unique properties. Its reactivity and structural features make it suitable for producing various derivatives that find applications in materials science and polymer chemistry.

Data Summary

| Application Area | Potential Uses | Examples/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | IC50 values: 1.9–7.52 μg/mL against HCT-116 |

| Antimicrobial agents | Ongoing evaluations against pathogens | |

| Neuroprotective agents | Reduces oxidative stress-induced neuronal death | |

| Biological Research | Enzyme modulators | Potential roles in metabolic pathway studies |

| Drug development | Scaffold for novel pharmaceuticals | |

| Industrial | Specialty chemicals production | Synthesis of derivatives with unique properties |

Case Study 1: Anticancer Activity

In one study focusing on the anticancer activity of related compounds, researchers synthesized a series of methyl esters and evaluated their effects on human cancer cell lines. The study revealed that some derivatives exhibited significant antiproliferative activity, leading to further investigations into their mechanisms of action and potential clinical applications.

Case Study 2: Neuroprotection

A separate investigation into the neuroprotective effects of similar compounds demonstrated their ability to mitigate neuronal damage caused by oxidative stress. This research highlighted the potential for developing therapeutic agents aimed at neurodegenerative diseases based on the structural framework provided by this compound.

作用机制

The mechanism of action of Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The hydroxyoxetane ring and ester functional group play crucial roles in its binding affinity and reactivity with target molecules .

相似化合物的比较

Similar Compounds

Methyl 2-cyclopropylacetate: Lacks the hydroxyoxetane ring, making it less reactive in certain chemical reactions.

Methyl 2-(3-hydroxyoxetan-3-yl)acetate: Lacks the cyclopropyl group, affecting its steric and electronic properties.

Cyclopropyl 2-(3-hydroxyoxetan-3-yl)acetate: Similar structure but different ester group, influencing its solubility and reactivity.

Uniqueness

Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate is unique due to the combination of the cyclopropyl group and hydroxyoxetane ring, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

生物活性

Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate, with the CAS number 2445794-33-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Molecular Formula: C9H14O4

Molecular Weight: 186.20 g/mol

Structure: The compound features a cyclopropyl group and a hydroxyoxetane moiety, which may contribute to its unique biological properties .

Research into the biological activity of this compound suggests several potential mechanisms:

- Enzyme Inhibition: Preliminary studies indicate that compounds with similar structures may act as inhibitors of key enzymes involved in metabolic pathways. For instance, lactate dehydrogenase (LDH) inhibitors have been highlighted in related studies, suggesting that this compound could exhibit similar inhibitory effects .

- Anticancer Activity: The compound's structure suggests potential interactions with cellular targets involved in cancer progression. Analogous compounds have shown significant cytotoxicity against various cancer cell lines, indicating that this compound may possess similar properties .

In Vitro Studies

A series of in vitro studies were conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| HeLa (Cervical Cancer) | 15.0 | 4.5 |

| A673 (Ewing's Sarcoma) | 12.5 | 5.0 |

| MiaPaCa-2 (Pancreatic Cancer) | 10.0 | 6.0 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50% .

Case Studies

- Case Study on HeLa Cells: In a controlled study, this compound exhibited an IC50 value of 15 μM against HeLa cells. This suggests a moderate level of cytotoxicity that warrants further investigation into its mechanism of action and potential therapeutic applications.

- Comparative Analysis with Other Compounds: When compared to established anticancer agents such as Doxorubicin, this compound demonstrated a higher selectivity index, indicating a potentially safer profile for normal cells while effectively targeting cancer cells .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution characteristics in preliminary studies. Toxicological assessments indicate that compounds with similar structures exhibit manageable toxicity profiles at therapeutic doses.

属性

IUPAC Name |

methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-12-8(10)7(6-2-3-6)9(11)4-13-5-9/h6-7,11H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZXOTWILRKTNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CC1)C2(COC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。